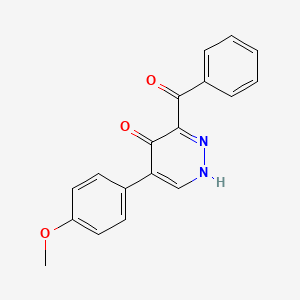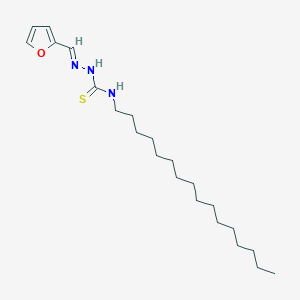![molecular formula C22H21ClN2O B12907867 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-22-7](/img/structure/B12907867.png)
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a chlorine atom and multiple methyl groups
Vorbereitungsmethoden
The synthesis of 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. The synthetic routes often include:
Starting Materials: The synthesis begins with quinoline derivatives.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism is still under investigation, with ongoing research aimed at elucidating its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-dihydro-2H-quinolin-2-one and 8-chloro-3,4-dihydro-2H-quinolin-2-one share structural similarities.
Uniqueness: The presence of multiple methyl groups and the chlorine atom in 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one imparts unique chemical and biological properties, making it distinct from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
918646-22-7 |
|---|---|
Molekularformel |
C22H21ClN2O |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
8-chloro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C22H21ClN2O/c1-21(2)16-9-7-10-17(23)19(16)25(20(26)22(21,3)4)15-12-14-8-5-6-11-18(14)24-13-15/h5-13H,1-4H3 |
InChI-Schlüssel |
LJVSOAWDJMXKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)Cl)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)

![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)





